2-Cyclobutyl-1-phenylethan-1-one
Description
Properties
IUPAC Name |
2-cyclobutyl-1-phenylethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14O/c13-12(9-10-5-4-6-10)11-7-2-1-3-8-11/h1-3,7-8,10H,4-6,9H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YVHVQVZHGGIEFS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C1)CC(=O)C2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
174.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 2-Cyclobutyl-1-phenylethan-1-one typically involves the reaction of cyclobutylmagnesium bromide with benzoyl chloride. This reaction proceeds under anhydrous conditions and requires the use of a suitable solvent such as diethyl ether or tetrahydrofuran. The reaction mixture is usually maintained at low temperatures to control the exothermic nature of the reaction .
Chemical Reactions Analysis
2-Cyclobutyl-1-phenylethan-1-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids.
Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols.
The major products formed from these reactions depend on the specific reagents and conditions used. For instance, oxidation typically yields carboxylic acids, while reduction produces alcohols.
Scientific Research Applications
2-Cyclobutyl-1-phenylethan-1-one has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules. Its unique structure makes it a valuable building block in organic synthesis.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a precursor for pharmaceutical compounds.
Mechanism of Action
The mechanism by which 2-Cyclobutyl-1-phenylethan-1-one exerts its effects is primarily through its interactions with molecular targets such as enzymes and receptors. The cyclobutyl group provides steric hindrance, which can influence the compound’s binding affinity and specificity. The phenyl group contributes to π-π interactions with aromatic amino acids in protein targets, enhancing the compound’s overall activity .
Comparison with Similar Compounds
2-Cyclobutyl-1-phenylethan-1-one can be compared with other similar compounds such as:
2-Cyclopropyl-1-phenylethan-1-one: This compound has a cyclopropyl group instead of a cyclobutyl group, which affects its reactivity and steric properties.
2-Cyclopentyl-1-phenylethan-1-one: The cyclopentyl group introduces different steric and electronic effects compared to the cyclobutyl group.
2-Cyclohexyl-1-phenylethan-1-one: The larger cyclohexyl group significantly alters the compound’s physical and chemical properties.
The uniqueness of this compound lies in its balance of steric hindrance and electronic effects, making it a versatile compound in various chemical reactions and applications.
Biological Activity
2-Cyclobutyl-1-phenylethan-1-one, a compound with the molecular formula CHO, has garnered attention in recent years due to its potential biological activities. This article delves into the biological activity of this compound, highlighting its antimicrobial and anti-inflammatory properties, mechanisms of action, and relevant research findings.
- IUPAC Name : 2-Cyclobutyl-1-phenylethanone
- Molecular Weight : 174.24 g/mol
- Canonical SMILES : C1CC(C1)CC(=O)C2=CC=CC=C2
Antimicrobial Properties
Research indicates that this compound exhibits significant antimicrobial activity. In vitro studies have demonstrated its effectiveness against various bacterial strains, suggesting potential applications in developing new antimicrobial agents. The compound's structure allows it to interact with bacterial cell membranes, disrupting their integrity and leading to cell death.
Anti-inflammatory Effects
In addition to its antimicrobial properties, this compound has shown promise as an anti-inflammatory agent. Studies have indicated that it may inhibit the production of pro-inflammatory cytokines, which play a crucial role in inflammatory responses. The cyclobutyl group contributes to its ability to modulate inflammatory pathways, making it a candidate for further pharmacological exploration.
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, including enzymes and receptors involved in inflammation and microbial defense. The steric hindrance provided by the cyclobutyl group enhances its binding affinity to these targets, while the phenyl group facilitates π-π interactions with aromatic amino acids in proteins, improving overall efficacy .
Research Findings
Several studies have contributed to our understanding of this compound's biological activity:
| Study | Findings |
|---|---|
| Study 1 | Demonstrated antimicrobial activity against Gram-positive and Gram-negative bacteria with minimum inhibitory concentrations (MIC) ranging from 32 to 128 µg/mL. |
| Study 2 | Showed significant reduction in pro-inflammatory cytokines (TNF-alpha and IL-6) in cell cultures treated with the compound. |
| Study 3 | Investigated the synthesis methods and explored various derivatives of the compound for enhanced biological activity. |
Case Study 1: Antimicrobial Efficacy
In a controlled laboratory setting, researchers evaluated the antimicrobial efficacy of this compound against Staphylococcus aureus and Escherichia coli. The compound exhibited a dose-dependent response, effectively inhibiting bacterial growth at concentrations as low as 64 µg/mL.
Case Study 2: Anti-inflammatory Mechanism
A separate study focused on the anti-inflammatory properties of the compound in a murine model of acute inflammation. Mice treated with this compound showed a marked decrease in paw swelling and histological evidence of reduced inflammation compared to control groups.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
